2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl

Organic Synthesis Reaction Mechanisms Fluorine Chemistry

Researchers requiring fine-tuned fluorinated materials often find symmetric perfluorinated biphenyls too restrictive. 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl (CAS 41877-27-4) addresses this gap via its unique asymmetric fluorination pattern-one pentafluorophenyl ring coupled to an ortho-monofluorinated phenyl ring. · Enables controlled dielectric constants in SNAr-derived polymers for microelectronic interlayer dielectrics · Serves as a sterically tunable ligand core for transition-metal catalysis · Functions as a mechanistic probe for fluorinated aryl radical combination studies XLogP3-AA = 4.2; TPSA = 0 Ų; ≥98% purity. Standard pack sizes: 100 mg, 250 mg, 1 g, 5 g, and bulk custom.

Molecular Formula C12H4F6
Molecular Weight 262.15 g/mol
CAS No. 41877-27-4
Cat. No. B14664888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl
CAS41877-27-4
Molecular FormulaC12H4F6
Molecular Weight262.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)F
InChIInChI=1S/C12H4F6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
InChIKeyVPBBMLNMHNDQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl: Fluorinated Building Block for Materials and Catalysis


2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl is a polyfluorinated aromatic compound with the molecular formula C12H4F6 and a molecular weight of 262.15 g/mol [1]. It features a unique substitution pattern where one phenyl ring is fully fluorinated (pentafluorophenyl) and the other is mono-fluorinated at the ortho position [1]. This asymmetrical fluorination pattern results in a molecule with a calculated high lipophilicity (XLogP3-AA = 4.2) and a non-polar surface (topological polar surface area = 0 Ų), which are crucial for applications requiring specific solubility and intermolecular interactions .

1

Asymmetric Fluorination Pattern

Pentafluorophenyl with ortho-fluorophenyl asymmetry for site-specific reactivity

2

High Lipophilicity

Non-polar surface supports solubility in fluorinated media and intermolecular tuning

3

Materials & Catalysis Building Block

Suited for fluorinated polymer design and asymmetric ligand synthesis

Why Generic Substitution Fails: Asymmetric Fluorination Impact


The assumption that fluorinated biphenyls are interchangeable building blocks is incorrect, as the number and, more critically, the pattern of fluorine substitution dictates their physical and chemical behavior. While perfluorinated analogs like decafluorobiphenyl are fully symmetric and highly crystalline [1], 2,2',3,4,5,6-hexafluoro-1,1'-biphenyl possesses a distinct asymmetric substitution. This asymmetry fundamentally alters its molecular properties, including a lower melting point, different dipole moment, and unique site-specific reactivity. This is particularly evident in polymer and catalyst design, where the asymmetric fluorine distribution of the target compound leads to a significantly different impact on material properties, such as dielectric constant, compared to its symmetric or perfluorinated counterparts .

Asymmetric pattern mismatch

Perfluorinated or symmetric analogs lack the ortho-monofluorinated ring; melting point and dipole moment may shift significantly.

May alter polymer dielectric properties

Fluorine content differs

Decafluorobiphenyl contains 10 F atoms vs. 6; lower fluorine content in target changes electron deficiency and solubility profiles.

Processability and material properties may not transfer

Site-specific reactivity not interchangeable

Ortho-fluorine creates distinct cross-coupling sites; generic fluorinated biphenyls may lead to different regiochemical outcomes.

Evidence-Based Selection of 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl


Asymmetric Substitution vs. Symmetric Pentafluorobiphenyl in Synthesis

In thermolysis reactions of benzoyl peroxide in hexafluorobenzene, 2,2',3,4,5,6-hexafluorobiphenyl forms as a distinct minor product through a radical-radical combination pathway. Its yield decreases in the presence of p-fluorobenzoic acid, unlike the major product 2,3,4,5,6-pentafluorobiphenyl, whose yield increases under the same conditions [1]. This differential behavior confirms that the target compound is not a simple precursor or analog of pentafluorobiphenyl but arises from a distinct and tunable reaction mechanism. This knowledge is critical for synthetic chemists who need to control product distribution when synthesizing fluorinated biaryls.

Synthesis Pathway
Head-to-head
Target yield decreased with additive, pentafluorobiphenyl yield increased opposite trends
Supports unique radical formation pathway, enabling tunable synthesis
Thermolysis of benzoyl peroxide in hexafluorobenzene; additive: p-fluorobenzoic acid
Organic Synthesis Reaction Mechanisms Fluorine Chemistry

Lower Fluorine Content and Solubility vs. Decafluorobiphenyl

Compared to its perfluorinated analog decafluorobiphenyl (C12F10, MW: 334.11 g/mol) [1], 2,2',3,4,5,6-hexafluoro-1,1'-biphenyl (C12H4F6, MW: 262.15 g/mol) [2] contains fewer fluorine atoms (6 vs. 10) and possesses four hydrogen atoms, which reduce its molecular weight and fluorine content. This results in a less lipophilic and less electron-poor structure. In polymer synthesis, using the target compound as a building block instead of decafluorobiphenyl can lead to polymers with different solubility profiles and potentially altered thermal and dielectric properties due to the lower fluorine content .

Fluorine Content & MW
Class-level
6 F, 262.15 g/mol vs. decafluorobiphenyl: 10 F, 334.11 g/mol (40% fewer F, ~22% lower MW)
May fine-tune polymer solubility and processability
Lower electron deficiency; class-based property inference
Polymer Chemistry Materials Science Perfluorinated Polymers

Spectroscopic Differentiation from Decafluorobiphenyl and Biphenyl

Core excitation spectroscopy provides a distinct fingerprint for fluorinated aromatics. While quantitative data for 2,2',3,4,5,6-hexafluorobiphenyl is not explicitly detailed, the study of related compounds biphenyl and decafluorobiphenyl reveals a characteristic feature at 287.7 eV for biphenyl, identified as a C 1s → π*(deloc) transition, which is indicative of ring-ring delocalization [1]. The perfluoro substitution in decafluorobiphenyl alters this spectral feature [1]. It can be inferred that the asymmetric substitution pattern of the target compound will result in a unique C 1s X-ray absorption spectrum, distinct from both the parent biphenyl and the fully fluorinated analog, providing a method for its identification and quantification in complex mixtures.

Spectroscopic Fingerprint
Class-level
Inferred distinct C 1s π* delocalization feature relative to biphenyl and decafluorobiphenyl
Potential analytical tool for QC and reaction monitoring
Data to verify; empirical spectra required for confirmation
Spectroscopy Analytical Chemistry Electronic Structure

Application Scenarios for 2,2',3,4,5,6-Hexafluoro-1,1'-biphenyl


Tunable Solubility and Dielectric Properties in Fluorinated Polymers

Use as a building block in nucleophilic aromatic substitution polymerizations to create polymers with a lower fluorine content than those derived from decafluorobiphenyl. The resulting materials are expected to have different solubility profiles, glass transition temperatures, and dielectric constants, making them suitable for applications like high-performance coatings or interlayer dielectrics in microelectronics where properties need to be fine-tuned .

Asymmetric Fluorinated Ligands for Catalysis

The unique, asymmetrically fluorinated structure of this compound makes it a valuable core for designing novel ligands in transition-metal catalysis. The electron-withdrawing pentafluorophenyl ring can activate a metal center, while the mono-fluorinated ring provides a site for further derivatization or steric tuning, potentially leading to catalysts with improved activity or selectivity for specific cross-coupling reactions [1].

Mechanistic Probe in Radical Arylation Reactions

Its formation as a distinct product during the thermolysis of benzoyl peroxide in hexafluorobenzene, with a yield that decreases in the presence of p-fluorobenzoic acid, establishes it as a key mechanistic probe [2]. Researchers studying radical-radical combination pathways can use the yield of this compound to understand the influence of reaction conditions and additives on the fate of fluorinated aryl radicals.

Application
Selection Property
Validation Focus
Fluorinated Polymer Tuning
Asymmetric fluorine distribution and intermediate fluorine content
Dielectric constant, solubility profile, and thermal analysis
Asymmetric Catalytic Ligands
Electron-withdrawing pentafluorophenyl ring with a derivatizable ortho-fluorophenyl site
Catalytic activity and selectivity in cross-coupling reactions
Radical Arylation Mechanistic Probe
Distinct radical-radical combination pathway with additive-sensitive yield
Yield response under varied radical-generation conditions

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18 linked technical documents
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